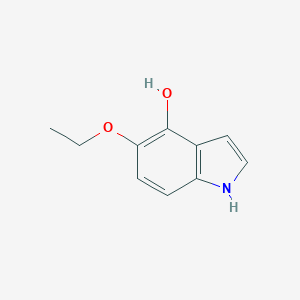
5-Ethoxy-1H-indol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-1H-indol-4-ol is an organic compound with the chemical structure C10H13NO2 . It appears as colorless crystals or solids at room temperature . It has high chemical activity due to the presence of ketone and ester functional groups . This compound is an important organic synthesis intermediate and has a wide range of applications in drug synthesis, natural product synthesis, and materials science .
Synthesis Analysis
The synthesis of 5-Ethoxy-1H-indol-4-ol is usually completed by organic synthesis methods between compounds . Specific synthetic pathways include corresponding starting material reactions, ligand reactions, and oxidation reactions .
Molecular Structure Analysis
The molecular formula of 5-Ethoxy-1H-indol-4-ol is C10H11NO2 . It has a molar mass of 177.2 g/mol .
Physical And Chemical Properties Analysis
5-Ethoxy-1H-indol-4-ol has a predicted density of 1.258±0.06 g/cm3 and a predicted boiling point of 365.9±22.0 °C . It has a pKa value of 8.33±0.50 .
Safety And Hazards
Due to its chemical activity, appropriate safety practices should be followed when handling 5-Ethoxy-1H-indol-4-ol . This includes wearing protective gloves and glasses, avoiding contact with skin and eyes, and keeping away from sources of fire . It’s also important to ensure proper ventilation when using this compound to avoid inhalation or ingestion . In case of ingestion or exposure, seek medical attention immediately .
Orientations Futures
Indole derivatives, such as 5-Ethoxy-1H-indol-4-ol, have been the focus of many researchers in the study of pharmaceutical compounds . They have been investigated for their potential as anti-tubercular agents . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Propriétés
IUPAC Name |
5-ethoxy-1H-indol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-13-9-4-3-8-7(10(9)12)5-6-11-8/h3-6,11-12H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZYLCBKDYUUES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)NC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-1H-indol-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


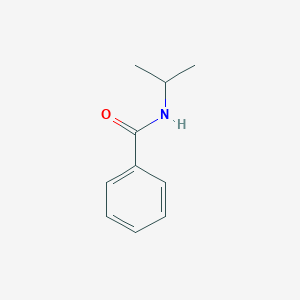
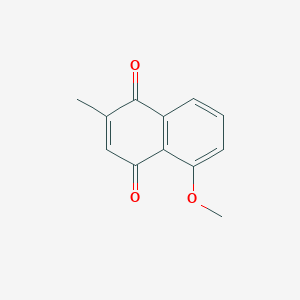
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)
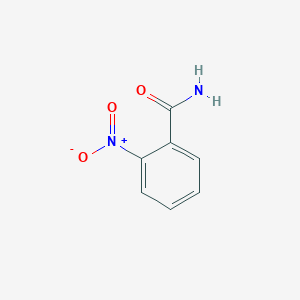
![2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184341.png)
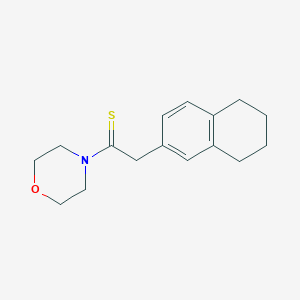
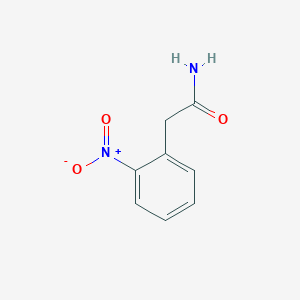
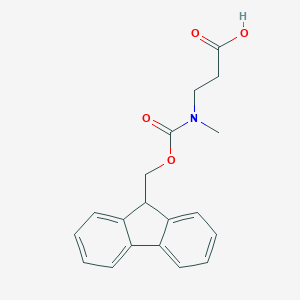
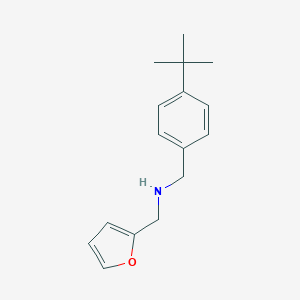
![[1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone](/img/structure/B184348.png)

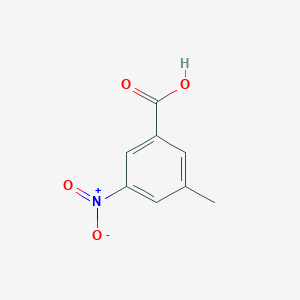
![3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184352.png)